N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFYLXEALKXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
| Compound Name | Core Structure | Substituents | Potential Applications |
|---|---|---|---|
| N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (Target) | Thieno[3,4-c]pyrazole | 4-Chlorophenyl (position 2); phenylacetamide (position 3) | Pharmacological agents, enzyme inhibitors |
| 3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione | Pyrrolo[3,4-c]pyrrole-dione | Two 4-chlorophenyl groups at positions 3 and 6 | Organic dyes, photovoltaic materials |
| 4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] | Pyrazolone-azo biphenyl | Azo-linked dichlorobiphenyl; p-tolyl and methyl groups | Textile dyes, pigments |
| N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide | Thieno[3,4-c]pyrazole (same core) | 4-Chlorophenyl (position 2); pyrrolidine-sulfonyl benzamide (position 3) | Kinase inhibitors, antitumor agents |
Key Observations:
Core Structure Variations: The target compound’s thienopyrazole core differs from the pyrrolopyrrole-dione in , which is electron-deficient and used in optoelectronic materials . Thienopyrazoles are less studied but offer tunable π-conjugation for drug design. Pyrazolone-azo compounds () prioritize chromophore properties for dyes, unlike the target’s bioactive-oriented structure .
Substituent Effects: The phenylacetamide group in the target compound contrasts with the pyrrolidine-sulfonyl benzamide in its analog (). 4-Chlorophenyl substitution is shared across compounds but positioned differently, affecting steric and electronic interactions .
Functional Implications: Pyrrolopyrrole-diones () exhibit strong absorption/emission due to their planar, conjugated systems, making them suitable for dyes .
Structural and Functional Analysis
- Electronic Properties: Thienopyrazoles exhibit moderate electron delocalization compared to pyrrolopyrroles, which have extended conjugation. This difference impacts redox behavior and binding to biological targets.
- Solubility and Bioavailability :
The phenylacetamide group in the target compound may reduce water solubility compared to sulfonamide derivatives (e.g., ’s benzamide analog) . - Synthetic Accessibility: Thienopyrazole synthesis requires multi-step cyclization, whereas pyrrolopyrroles () are often prepared via condensation reactions, affecting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
